Ethyl 2-(6-benzamidopyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-benzamidopyridin-3-yl)propanoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-benzamidopyridin-3-yl)propanoate typically involves the reaction of 6-benzamidopyridine with ethyl 2-bromopropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-benzamidopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 2-(6-benzamidopyridin-3-yl)propanoic acid and ethanol.
Reduction: Ethyl 2-(6-aminopyridin-3-yl)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(6-benzamidopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(6-benzamidopyridin-3-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and pyridine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(6-benzamidopyridin-3-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but with an amino group instead of a benzamide group.
Ethyl benzoate: Lacks the pyridine ring and benzamide group, making it less complex.
Ethyl acetate: A simple ester without the aromatic and heterocyclic components.
The uniqueness of this compound lies in its combination of a benzamide group and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
ethyl 2-(6-benzamidopyridin-3-yl)propanoate |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-17(21)12(2)14-9-10-15(18-11-14)19-16(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
GDOXDGOQGNKRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.